![molecular formula C17H16BrN5O2S B2551546 (4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705767-84-5](/img/structure/B2551546.png)
(4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrN5O2S and its molecular weight is 434.31. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacological Potential
Research on related compounds demonstrates their potential in interacting with specific receptors, such as the CB1 cannabinoid receptor, which plays a crucial role in understanding the mechanism of action for potential therapeutic agents. For instance, studies on cannabinoids and their analogs reveal insights into their binding and activity at receptor sites, offering a basis for designing receptor-specific drugs with minimized side effects (J. Shim et al., 2002).
Anticancer and Antimicrobial Applications
Synthesis and evaluation of novel heterocyclic compounds for their anticancer and antimicrobial activities are a significant area of research. For example, studies have shown that certain pyrazoline derivatives exhibit promising anticancer and antimicrobial properties, which could be leveraged in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Structural Analysis and Material Science
Research into the structural properties of heterocyclic compounds, including their synthesis and characterization, contributes to a broader understanding of their chemical behavior and potential applications in material science. Investigations into the molecular structure, bonding, and interaction patterns of such compounds can inform the development of materials with specific characteristics or functionalities (S. Benaka Prasad et al., 2018).
properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2S/c18-12-7-14(26-10-12)17(24)23-5-1-2-11(9-23)6-15-21-16(22-25-15)13-8-19-3-4-20-13/h3-4,7-8,10-11H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUBGYSBXPVIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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